Adipotide
CAS No.:
Cat. No.: VC18646932
Molecular Formula: C111H206N36O28S2
Molecular Weight: 2557.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C111H206N36O28S2 |
|---|---|
| Molecular Weight | 2557.2 g/mol |
| IUPAC Name | (2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C111H206N36O28S2/c1-60(2)49-79(142-99(163)71(32-15-23-41-113)133-87(150)56-125-86(149)55-127-97(161)84(59-177)147-109(173)83(53-89(152)153)146-103(167)76(36-19-27-45-117)138-90(154)64(9)128-98(162)72(39-30-48-123-111(121)122)134-88(151)57-124-85(148)54-126-96(160)70(31-14-22-40-112)139-95(159)69(120)58-176)105(169)129-66(11)92(156)136-74(34-17-25-43-115)101(165)143-80(50-61(3)4)106(170)130-65(10)91(155)135-73(33-16-24-42-114)100(164)140-77(37-20-28-46-118)104(168)145-82(52-63(7)8)107(171)131-67(12)93(157)137-75(35-18-26-44-116)102(166)144-81(51-62(5)6)108(172)132-68(13)94(158)141-78(110(174)175)38-21-29-47-119/h60-84,176-177H,14-59,112-120H2,1-13H3,(H,124,148)(H,125,149)(H,126,160)(H,127,161)(H,128,162)(H,129,169)(H,130,170)(H,131,171)(H,132,172)(H,133,150)(H,134,151)(H,135,155)(H,136,156)(H,137,157)(H,138,154)(H,139,159)(H,140,164)(H,141,158)(H,142,163)(H,143,165)(H,144,166)(H,145,168)(H,146,167)(H,147,173)(H,152,153)(H,174,175)(H4,121,122,123)/t64-,65+,66+,67+,68+,69-,70-,71+,72-,73+,74+,75+,76-,77+,78+,79+,80+,81+,82+,83-,84-/m0/s1 |
| Standard InChI Key | GZESIPHLGJDZRG-VCWDIOOSSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |
Introduction
Mechanism of Action
Vascular Targeting and Angiogenesis Inhibition
Adipotide binds to prohibitin, a cell-surface receptor highly expressed in WAT vasculature . This binding triggers endothelial cell apoptosis, effectively starving adjacent adipocytes of oxygen and nutrients . The peptide’s dual-domain structure enables targeted delivery: the CKGGRAKDC motif directs specificity to WAT endothelium, while the D(KLAKLAK)₂ domain induces mitochondrial membrane disruption and cell death . Preclinical models showed that this mechanism reduces WAT mass by ~30% within four weeks without affecting lean tissue .
Metabolic Consequences of Vasculature Disruption
Beyond physical fat loss, Adipotide alters adipokine secretion and restores WAT metabolic function. In obese mice, treatment normalized leptin and adiponectin levels within days, improving insulin sensitivity before measurable weight loss occurred . This suggests that Adipotide’s benefits extend beyond mechanical fat reduction to direct modulation of adipose tissue endocrine activity .
| Parameter | Baseline | Post-Treatment (Week 4) | Follow-Up (Week 8) |
|---|---|---|---|
| Body Weight | 16.2 kg | 14.4 kg (-11%) | 13.8 kg (-15%) |
| Abdominal Fat Mass | 1.8 kg | 1.1 kg (-39%) | 0.9 kg (-50%) |
| Fasting Glucose | 95 mg/dL | 71 mg/dL (-25%) | 68 mg/dL (-28%) |
| HOMA-IR | 4.1 | 2.0 (-51%) | 1.8 (-56%) |
Rodent Models
In diet-induced obese mice, Adipotide administration (3.5 mg/kg/day) reduced WAT mass by 32% within two weeks, accompanied by a 22% decrease in serum triglycerides and 18% lower LDL cholesterol . Strikingly, glucose tolerance tests normalized within 72 hours of treatment onset, preceding significant weight loss .
Clinical Development
Phase I Trial Design
The first-in-human trial (NCT01485809) initiated in July 2012 enrolled obese prostate cancer patients with castration-resistant disease . This population was chosen due to evidence linking WAT-derived factors to prostate cancer progression . The single-arm study tested five dose cohorts (1–10 mg/m²/day) via subcutaneous injection over 28 days, assessing safety, pharmacokinetics, and preliminary efficacy .
Early Clinical Findings
While full results remain unpublished, initial reports indicated dose-dependent weight loss of 5–12% across cohorts, with transient proteinuria and elevated serum creatinine as primary adverse events . Pharmacodynamic analyses revealed reduced circulating leptin (-34%) and increased adiponectin (+41%) at the highest dose . Prostate-specific antigen (PSA) levels stabilized in 60% of participants, suggesting potential anticancer activity .
Metabolic and Therapeutic Implications
Rapid Onset of Insulin Sensitization
Adipotide’s ability to improve glucose metabolism within days positions it uniquely among anti-obesity therapies. In murine models, a single dose improved insulin sensitivity by 40% within 48 hours, mediated by enhanced GLUT4 translocation in skeletal muscle . This effect persisted for two weeks post-treatment, indicating durable metabolic reprogramming .
Synergy with Existing Therapies
Preclinical combinations with GLP-1 agonists (e.g., liraglutide) demonstrated additive effects: Adipotide (1 mg/kg) plus liraglutide (0.2 mg/kg) reduced body weight by 22% versus 12% for either monotherapy . The combination also normalized HbA1c in diabetic rats within four weeks .
Challenges and Future Directions
Expanding Clinical Applications
Ongoing research explores Adipotide’s utility in non-alcoholic steatohepatitis (NASH) and polycystic ovary syndrome (PCOS). In a PCOS rat model, four-week treatment reduced ovarian cyst volume by 62% and restored estrous cyclicity in 80% of animals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume